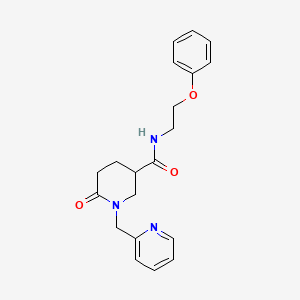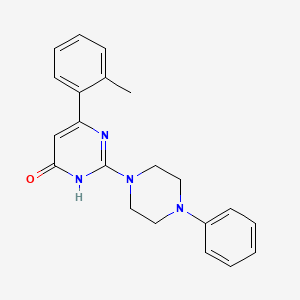![molecular formula C21H21NO3 B6034224 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as EPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPC is a member of the family of cyclohexanedione derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is thought to involve the formation of a chelate complex with metal ions. The formation of this complex may lead to changes in the electronic and structural properties of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, resulting in its fluorescence emission.
Biochemical and Physiological Effects:
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity in vitro. However, its effects on living organisms have not been extensively studied. 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high selectivity for copper(II) ions, which makes it a useful tool for metal ion detection in biological systems. However, 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has a relatively low quantum yield and may require high concentrations for optimal fluorescence emission. Additionally, 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may undergo photobleaching under prolonged exposure to light, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of interest is the development of more efficient and selective metal ion probes based on the structure of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. Additionally, the potential antioxidant and neuroprotective effects of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may warrant further investigation in vivo. Finally, the synthesis of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione derivatives with improved properties may lead to the development of new tools for biological research.
合成方法
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized through a multi-step reaction starting from 2-ethoxybenzaldehyde and cyclohexane-1,3-dione. The synthesis involves the condensation of the two starting materials followed by subsequent reduction and cyclization steps. The final product is obtained as a yellow crystalline solid with a melting point of 170-172°C.
科学研究应用
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its use as a fluorescent probe for the detection of metal ions. 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to selectively bind to copper(II) ions and emit fluorescence, making it a useful tool for metal ion detection in biological systems.
属性
IUPAC Name |
2-[(2-ethoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21-11-7-6-10-18(21)22-14-17-19(23)12-16(13-20(17)24)15-8-4-3-5-9-15/h3-11,14,16,23H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHINFNLUIIBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)

![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B6034161.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)